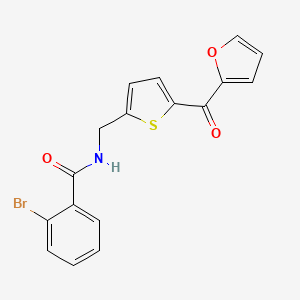

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Description

2-Bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a thiophene core substituted with a furan-2-carbonyl group and a brominated benzamide moiety. Its structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications. The furan-thiophene hybrid scaffold may contribute to unique electronic and steric properties, influencing solubility and target interactions .

Properties

IUPAC Name |

2-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKFNPWEZRIWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl group would produce the corresponding alcohol.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds featuring similar structural motifs exhibit promising anticancer activities. For instance, derivatives with thiophene and furan rings have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves the modulation of specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest. In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency .

Antimicrobial Activity

The sulfonamide nature of this compound suggests potential antimicrobial properties. Compounds with similar structures have been tested against a range of bacterial strains, showing varying degrees of efficacy. The presence of the furan and thiophene rings may enhance the interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell death .

Material Science Applications

The unique electronic properties of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide make it a candidate for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The compound's ability to form stable thin films can be exploited in organic electronic devices, including solar cells and light-emitting diodes (LEDs) .

Synthesis and Characterization

A detailed synthesis protocol has been established for 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide, involving several key steps that require optimization for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess purity levels .

In Vivo Studies

In vivo studies have begun to explore the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary results indicate that it may effectively reduce tumor size in xenograft models of human cancers while exhibiting manageable toxicity profiles .

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The bromine atom in the target compound distinguishes it from analogs with iodine, chlorine, or methyl groups. For example:

Key Observations :

- Halogen Effects : Bromine (as in 3i and the target compound) may offer a balance between reactivity and stability compared to iodine (3j), which is bulkier and more polarizable .

- Hybrid Scaffolds : The furan-thiophene motif in the target compound contrasts with oxadiazole-thiophene hybrids (e.g., compound 26), which are associated with enhanced metabolic stability and enzyme inhibition (e.g., Ca²⁺/calmodulin antagonism) .

Key Observations :

Challenges :

- Steric hindrance from the furan-thiophene group may reduce yields compared to simpler analogs (e.g., compound 3i: 82% yield) .

- Purification of brominated benzamides often requires mixed solvents (e.g., ethyl acetate/petroleum ether), as noted in .

Crystallographic and Conformational Insights

–10 describe benzamide derivatives with disordered aromatic rings and hydrogen-bonded networks. The target compound’s furan-thiophene linkage may adopt a dihedral angle of ~60–85° (similar to morpholine-thiophene hybrids), affecting packing efficiency and solubility .

Biological Activity

The compound 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic molecule that integrates various functional groups, including bromine, furan, and thiophene moieties. This structural diversity suggests potential biological activities, particularly in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is , with a molecular weight of approximately 420.3 g/mol. The presence of the furan and thiophene rings enhances its electronic properties, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄BrN₃O₄S |

| Molecular Weight | 420.3 g/mol |

| CAS Number | 1797069-54-5 |

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. Although specific data on 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is sparse, related compounds have demonstrated minimal inhibitory concentrations (MICs) in the range of 3.12 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds with benzamide structures have been investigated for their anticancer properties. For example, certain derivatives have shown IC50 values as low as 900 nM against specific cancer cell lines . The potential anticancer activity of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide warrants further exploration through in vitro and in vivo studies.

Case Studies

- Antiviral Activity : Research on related nitrogen heterocycles has revealed promising antiviral properties. For example, certain pyrazole derivatives exhibited significant efficacy against viral infections by inhibiting key enzymes involved in viral replication . This suggests a need to investigate the antiviral potential of our compound.

- Inhibition of Enzymatic Activity : Studies on similar compounds indicate that they can inhibit enzymes critical for cellular processes. For instance, inhibitors targeting RNA-dependent RNA polymerases have shown effective antiviral action . Future studies could explore whether 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide interacts with such enzymes.

Research Findings

Despite limited direct research on this specific compound, several analogs have been synthesized and tested for biological activity:

| Compound | Activity Type | IC50/MIC Values |

|---|---|---|

| N-(4-chloro-phenoxy)-phenylamino-methyl-acetamide | Anticancer | IC50 = 900 nM |

| Pyrrole benzamide derivatives | Antibacterial | MIC = 3.125 μg/mL |

| Benzimidazole derivatives | Antiviral | IC50 = 0.35 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.